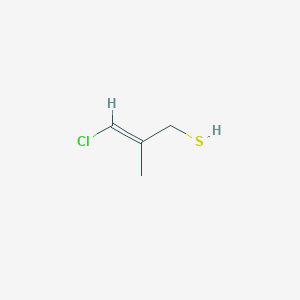

3-Chloro-2-methylprop-2-ene-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-methylprop-2-ene-1-thiol, with the CAS Number 57466-64-5, is a chemical compound with a molecular weight of 122.62 . It is used as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals .

Synthesis Analysis

3-Chloro-2-methyl-1-propene has been used as a reactant for the synthesis of cyclobutanone . It was also used to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .Molecular Structure Analysis

The IUPAC name of this compound is (2E)-3-chloro-2-methyl-2-propene-1-thiol . The InChI code is 1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ .Chemical Reactions Analysis

A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis

3-Chloro-2-methylprop-2-ene-1-thiol has a molecular weight of 122.62 . It is insoluble in water but soluble in acetone, chloroform, diethyl ether, and ethanol .科学的研究の応用

Synthesis of Cyclobutanone

3-Chloro-2-methylpropene has been used as a reactant in the synthesis of cyclobutanone . Cyclobutanone is a valuable compound in organic synthesis and pharmaceuticals due to its unique ring structure.

Intermediate in Plastics Production

This compound is used as an intermediate in the production of plastics . The presence of the thiol group (-SH) in the molecule can facilitate various reactions, making it a versatile intermediate in polymer synthesis.

Intermediate in Pharmaceuticals Production

3-Chloro-2-methylpropene is also used as an intermediate in the production of pharmaceuticals . The thiol group can participate in a variety of reactions, enabling the synthesis of a wide range of pharmaceutical compounds.

Ring Opening Polymerization

3-Chloro-2-methylpropene has been used to study ring opening polymerization of oxirane derivatives . This type of polymerization is a key process in the production of certain types of polymers.

Cationic Polymerization Study

This compound has been used to study cationic polymerization using AlCl3 and Al3IBr as initiators . Cationic polymerization is a type of chain growth polymerization where a cationic initiator transfers charge to a monomer which then becomes reactive.

Organic Synthesis

Due to its unique structure, 3-Chloro-2-methylpropene can be used in various organic synthesis processes . Its reactivity can be exploited to create a variety of complex organic compounds.

作用機序

Target of Action

It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-methylprop-2-ene-1-thiol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.

Safety and Hazards

特性

IUPAC Name |

(E)-3-chloro-2-methylprop-2-ene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJFNSFBMQLRI-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Cl)/CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

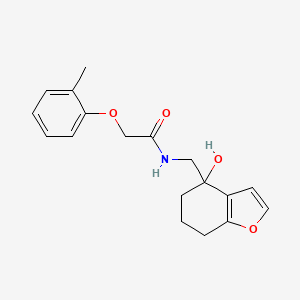

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

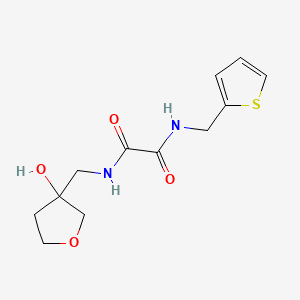

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)

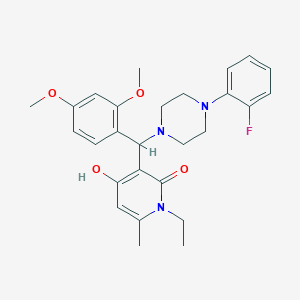

![N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2686848.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)